

Application Notes: In Vivo Efficacy of K145 Hydrochloride in Preclinical Animal Models

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Compound of Interest

Compound Name: K145 hydrochloride

Cat. No.: B560151

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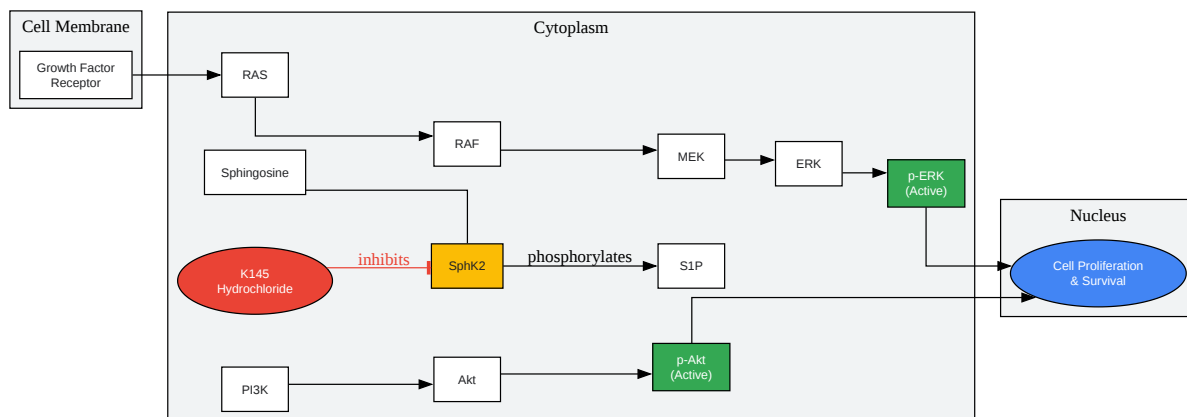
For Researchers, Scientists, and Drug Development Professionals

Introduction

K145 hydrochloride is a selective, substrate-competitive, and orally active inhibitor of sphingosine kinase-2 (SphK2), an enzyme implicated in cancer cell proliferation, survival, and apoptosis.[1][2] By selectively targeting SphK2 over SphK1 and other protein kinases, **K145 hydrochloride** represents a focused therapeutic strategy.[3] Inhibition of SphK2 by K145 leads to the suppression of downstream pro-survival signaling pathways, notably by decreasing the phosphorylation of ERK and Akt, ultimately inducing apoptosis in cancer cells.[1][2] Preclinical studies in various animal models have demonstrated its potent anti-tumor activity, highlighting its potential as a lead anticancer agent for further development.[1][2]

Signaling Pathway and Mechanism of Action

K145 hydrochloride exerts its anti-tumor effects by inhibiting SphK2, which plays a crucial role in the sphingolipid signaling pathway. SphK2 phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival and proliferation. By blocking this conversion, K145 disrupts downstream signaling cascades that are critical for tumor cell growth. A key mechanism is the reduced phosphorylation and subsequent inactivation of the protein kinase Akt and the extracellular signal-regulated kinase (ERK).[1][2]



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Caption: K145 hydrochloride inhibits SphK2, blocking downstream Akt and ERK signaling.

Experimental Protocols

Human Leukemia Xenograft Model

This protocol outlines the evaluation of **K145 hydrochloride**'s efficacy in a U937 human leukemia cell line xenograft model in immunodeficient mice.

a. Materials:

- Cell Line: U937 (human histiocytic lymphoma)
- Animal Model: BALB/c-nu (nude) mice, 6-8 weeks old
- Vehicle: Appropriate solvent for **K145 hydrochloride** (e.g., 10% DMSO in corn oil)

- Test Article: **K145 Hydrochloride**
- Positive Control (Optional): Tamibarotene
- Tools: Calipers, sterile syringes, gavage needles, analytical balance.

b. Procedure:

- Cell Culture: Culture U937 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture) for injection.
- Tumor Implantation: Subcutaneously inject U937 cells (e.g., 5×10^6 cells) into the flank of each BALB/c-nu mouse.
- Tumor Growth and Grouping: Monitor tumor growth. Once tumors become palpable (e.g., reaching a volume of 100-150 mm³), randomly assign mice into treatment groups (n=7 per group).
- Drug Administration:
 - Oral (p.o.) Study: Administer **K145 hydrochloride** daily via oral gavage at a dose of 50 mg/kg for 15 consecutive days.[3] The control group receives the vehicle alone.
 - Intraperitoneal (i.p.) Study: Administer **K145 hydrochloride** daily via intraperitoneal injection at a dose of 15 mg/kg for 17 days.[4] The control group receives the vehicle.
- Monitoring and Endpoints:
 - Measure tumor volume with calipers every other day using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
 - Record the body weight of each animal every other day as an indicator of toxicity.[3][4]
 - At the end of the treatment period, euthanize the animals. Excise, weigh, and photograph the tumors.

- **Data Analysis:** Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis (e.g., t-test or ANOVA) to compare treatment groups with the control group.

Syngeneic Breast Cancer Model

This protocol details the efficacy evaluation in an immunocompetent mouse model, which is crucial for assessing the interplay with the host immune system.

a. Materials:

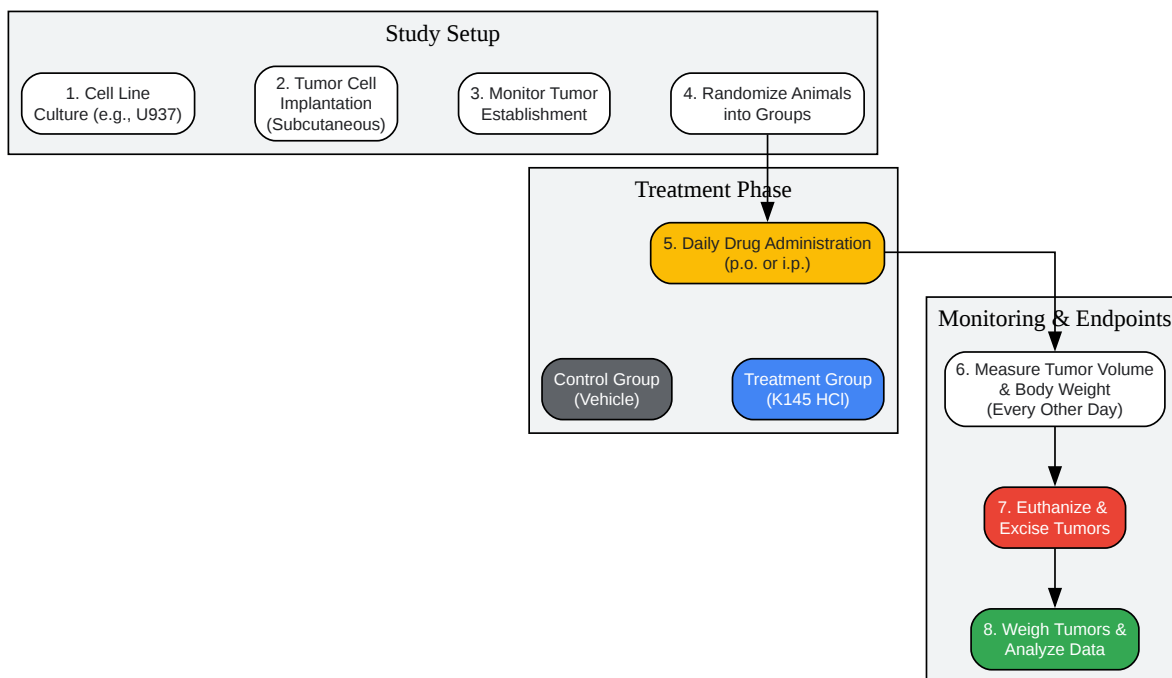
- **Cell Line:** JC (murine mammary adenocarcinoma)
- **Animal Model:** BALB/c mice (immunocompetent)
- **Test Article:** **K145 Hydrochloride**

b. Procedure:

- **Tumor Implantation:** Subcutaneously implant JC mammary adenocarcinoma cells into BALB/c mice.
- **Drug Administration:** Once tumors are established, treat mice with **K145 hydrochloride** via intraperitoneal (i.p.) injection at doses of 20 mg/kg and 35 mg/kg.[\[1\]](#)
- **Monitoring and Endpoints:** Monitor tumor growth and animal health as described in the xenograft protocol. The study confirmed the anti-tumor activity of K145 in this syngeneic model.[\[1\]](#)[\[5\]](#)

In Vivo Efficacy Study Workflow

The following diagram illustrates the typical workflow for a preclinical in vivo efficacy study of **K145 hydrochloride**.



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Caption: Standard workflow for preclinical in vivo evaluation of **K145 hydrochloride**.

Summary of Quantitative Data

The following tables summarize the results from the in vivo study of **K145 hydrochloride** in the U937 xenograft model.

Table 1: Efficacy of K145 Hydrochloride (50 mg/kg, Oral) in U937 Xenograft Model[3]

Day	Control Group Tumor Volume (mm ³ ± SEM)	K145 HCl Group Tumor Volume (mm ³ ± SEM)
1	120 ± 15	120 ± 14
3	210 ± 20	180 ± 18
5	350 ± 35	250 ± 25
7	550 ± 50	320 ± 30
9	800 ± 75	400 ± 40
11	1100 ± 100	480 ± 50
13	1400 ± 120	550 ± 60
15	1750 ± 150	620 ± 70

Note: Data are estimated from published graphical representations for illustrative purposes.

Table 2: Final Tumor Weight and Body Weight Changes (Day 15)[3]

Group	Final Tumor Weight (g ± SEM)	Tumor Growth Inhibition (TGI)	Initial Body Weight (g ± SEM)	Final Body Weight (g ± SEM)
Control (Vehicle)	1.8 ± 0.2	-	20.5 ± 0.5	22.0 ± 0.6
K145 HCl (50 mg/kg)	0.7 ± 0.1*	~61%	20.6 ± 0.5	21.5 ± 0.7

*P<0.05 compared to the control group.

The results demonstrate that oral administration of **K145 hydrochloride** at 50 mg/kg significantly inhibits the growth of U937 tumors.[1][3] Importantly, no apparent toxicity was observed, as indicated by the stable body weights of the treated mice throughout the study.[3] Similar efficacy was noted in studies using intraperitoneal administration.[1][4]

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